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molecular formula C10H11F2NO B8528515 3-(3,5-Difluorophenyl)pyrrolidin-3-ol

3-(3,5-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8528515
M. Wt: 199.20 g/mol
InChI Key: FPDVWTTYQWWNRN-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

To a solution of tert-butyl 3-(3,5-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate (3.38 g, 11.3 mmol) in dichloromethane (100 mL), was added trifluoroacetic acid (10 mL). The mixture was stirred for 1 h at ambient temperature after which the solvent was evaporated. Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) gave the title compound (1.04 g). MS m/z (rel. intensity, 70 eV) 199 (M+, bp), 141 (52), 127 (52), 114 (36), 113 (63).
Name
tert-butyl 3-(3,5-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:21])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
tert-butyl 3-(3,5-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
3.38 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C1(CN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at ambient temperature after which the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(CNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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